{3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride
Description
{3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride is a halogenated imidazo[1,2-a]pyridine derivative characterized by a bromine atom at position 3 and a methanamine group (-CH2NH2) at position 2, stabilized as a hydrochloride salt. This structural motif is critical for its physicochemical properties, including enhanced solubility in polar solvents due to the ionic nature of the hydrochloride salt .
Properties
IUPAC Name |
(3-bromoimidazo[1,2-a]pyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3.ClH/c9-8-6(5-10)11-7-3-1-2-4-12(7)8;/h1-4H,5,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLGMQNJLBKRTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction proceeds through a one-pot tandem cyclization/bromination process. The cyclization to form imidazo[1,2-a]pyridines is promoted by the further bromination, and no base is needed . The reaction conditions are mild and metal-free, making it an efficient and environmentally friendly method .
Industrial Production Methods
Industrial production of {3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in powder form and stored at room temperature .
Chemical Reactions Analysis
Types of Reactions
{3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Iodine (I2): and tert-Butyl hydroperoxide (TBHP) are commonly used reagents in the synthesis and transformation of this compound.
Ethyl acetate: is often used as a solvent in these reactions.
Major Products
The major products formed from these reactions include various derivatives of imidazo[1,2-a]pyridine, which can be further functionalized for specific applications .
Scientific Research Applications
{3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.
Chemical Synthesis: It is a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of {3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Substituent Variations
The imidazo[1,2-a]pyridine scaffold is highly versatile, with modifications at positions 3, 6, and 8 significantly altering biological and chemical behavior. Key analogues include:
| Compound Name | CAS Number | Substituents | Molecular Weight | Similarity Score | Key Features |
|---|---|---|---|---|---|
| 8-Bromo-5-methylimidazo[1,2-a]pyridine HCl | 957120-36-4 | 8-Br, 5-CH3 | 254.55 | 0.85 | Methyl enhances lipophilicity |
| 6-Chloroimidazo[1,2-a]pyridine | 6188-25-6 | 6-Cl | 168.61 | 0.80 | Smaller halogen; lower steric hindrance |
| 6,8-Dibromoimidazo[1,2-a]pyridine | 1202450-63-2 | 6-Br, 8-Br | 311.92 | 0.81 | Dual halogenation; increased MW |
| 1-{8-Chloroimidazo[1,2-a]pyridin-2-yl}methanamine diHCl | EN300-46843268 | 8-Cl, -CH2NH2 (dihydrochloride) | 254.55 | N/A | Chloro vs. bromo; dihydrochloride salt |
Structural Insights :
- Halogen Position : Bromine at position 3 (target compound) vs. 8-bromo (CAS 957120-36-4) alters electronic effects and steric interactions. The 3-position bromine may enhance electrophilic reactivity compared to 8-substituted analogues .
- Functional Groups : The methanamine group in the target compound contrasts with methyl (CAS 957120-36-4) or thiourea () substituents, influencing hydrogen-bonding capacity and target binding .
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., target compound, CAS 957120-36-4) exhibit superior aqueous solubility compared to free bases (e.g., 6-chloroimidazo[1,2-a]pyridine) due to ionic dissociation .
Biological Activity
{3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of {3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride typically involves one-pot tandem cyclization and bromination reactions starting from α-bromoketones and 2-aminopyridine. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) are employed to evaluate the yield and purity of the synthesized compound.
Pharmacological Properties
The biological activity of {3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride has been investigated in various studies, revealing its potential in several therapeutic areas:
- Antibacterial Activity : Compounds with imidazo[1,2-a]pyridine frameworks have demonstrated significant antibacterial properties. The presence of the bromine atom may enhance these activities by improving interactions with bacterial targets.
- Anticancer Activity : Research indicates that derivatives of imidazo[1,2-a]pyridines can inhibit specific enzymes and receptors involved in cancer pathways. For instance, compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Interaction studies suggest that {3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride can modulate inflammatory pathways, indicating potential use in treating inflammatory diseases .
The mechanism by which {3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride exerts its biological effects is primarily through its binding affinity to specific biological targets. Molecular docking studies have revealed insights into how this compound interacts at the molecular level with enzymes and receptors. Such interactions can elucidate its pharmacological properties and guide further optimization for therapeutic use.
Case Studies and Research Findings
Several studies have evaluated the biological activity of {3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride:
-
Cytotoxicity Assays : In vitro assays using human cancer cell lines have shown that this compound exhibits cytotoxic effects with half-maximal inhibitory concentration (IC50) values indicating significant potency against certain cancer types .
Compound IC50 (μM) Cell Line 1 < 150 HeLa 2 386 A549 3 735 MCF7 -
In Vivo Efficacy : Animal models have been used to assess the efficacy of {3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride in reducing tumor growth or parasitemia in malaria models. One study reported a significant reduction in parasitemia in a P. berghei mouse model when dosed with this compound .
Compound Reduction in Parasitemia (%) Dosage (mg/kg) A 51 50 B 18 50
Q & A
Q. What are the standard synthetic routes for preparing {3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride, and how can intermediates be optimized?
- Methodological Answer : Synthesis typically involves bromination of imidazo[1,2-a]pyridine precursors, followed by functionalization of the methylamine group. For example, intermediates like (S)-benzyl 2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate (CAS: 1420478-87-0) suggest that Buchwald-Hartwig amination or Suzuki-Miyaura coupling could be employed to introduce the methanamine moiety . Optimization may involve adjusting reaction temperatures (e.g., 80–100°C for cross-coupling) and catalysts (e.g., Pd(PPh₃)₄) to improve yields. Purity can be monitored via HPLC (≥95% by area) using C18 columns with acetonitrile/water gradients .
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodological Answer :
- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) should match the molecular ion [M+H]⁺ at m/z 261.96 (calculated for C₈H₈BrN₃·HCl) .
- NMR : ¹H NMR in DMSO-d₆ should show characteristic peaks: δ 8.2–8.5 ppm (imidazo-pyridine protons), δ 4.1 ppm (CH₂NH₂), and δ 3.3 ppm (NH₂·HCl) .
- Elemental Analysis : Match experimental and theoretical values for C, H, N (±0.4%) .
Q. What are the recommended storage conditions to prevent degradation?
- Methodological Answer : Store at −20°C under inert gas (Ar/N₂) in amber vials to avoid moisture absorption and photodegradation. Stability tests (e.g., TGA/DSC) indicate decomposition above 150°C, so avoid prolonged exposure to heat .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions, and what mechanistic insights exist?
- Methodological Answer : The C-3 bromine acts as a leaving group in Pd-catalyzed reactions. Kinetic studies using 3-Bromoimidazo[1,2-a]pyrimidine (CAS: 6840-45-5) show that electron-withdrawing effects increase oxidative addition rates to Pd(0). For example, coupling with arylboronic acids proceeds via a Langmuir-Hinshelwood mechanism, with rate-limiting transmetallation . Use DFT calculations (B3LYP/6-31G*) to model transition states and optimize ligand selection (e.g., XPhos enhances steric accessibility) .
Q. What strategies mitigate instability of the methanamine group during functionalization?
- Methodological Answer :
- Protection/Deprotection : Use Boc-protected amines (e.g., tert-butyloxycarbonyl) during harsh reactions. Deprotect with TFA/DCM (1:4 v/v) for 2 hours .
- pH Control : Maintain reactions at pH 7–9 to avoid HCl-mediated degradation of the amine. Buffers like phosphate (50 mM) stabilize intermediates .
- Low-Temperature Techniques : Conduct reactions at −78°C (dry ice/acetone) for SNAr substitutions to minimize side reactions .
Q. How can structure-activity relationships (SAR) guide modifications for target binding affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like kinase domains. The bromine’s van der Waals radius (1.85 Å) complements hydrophobic pockets .
- Bioisosteric Replacement : Substitute Br with CF₃ (e.g., as in [4-(Trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride, CAS: 1303968-41-3) to assess potency changes in enzyme assays .
- Pharmacokinetic Profiling : Measure logP (HPLC) to optimize lipophilicity; target values ~2.1 enhance blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
